molecular formula C18H24I3N3O9 B1201711 Ioglunide CAS No. 56562-79-9

Ioglunide

Cat. No.: B1201711
CAS No.: 56562-79-9
M. Wt: 807.1 g/mol
InChI Key: ODYPLCHSCOJEIZ-GMYJMXFCSA-N
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Description

Ioglunide is a nonionic contrast medium primarily used in myelography and cisternography. Developed by Guerbet Laboratories, it has gained attention due to its reduced neurotoxicity compared to previous ionic iodinated compounds. The compound’s chemical structure includes a hydrophilic N-hydroxy-ethyl-carbamyl radical in the triiodobenzene ring, which contributes to its lower neurotoxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ioglunide is synthesized through a series of chemical reactions involving the substitution of a hydrophilic N-hydroxy-ethyl-carbamyl radical in the triiodobenzene ring. The process requires precise control of reaction conditions to ensure the stability of the compound. The sugar substituent in the compound is cleaved off on heating, necessitating the compound to be dispensed as a lyophilized powder .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis under controlled conditions to maintain the compound’s stability and efficacy. The lyophilized form is preferred for its better clinical tolerance and reduced neurotoxicity .

Chemical Reactions Analysis

Types of Reactions: Ioglunide undergoes various chemical reactions, including substitution reactions due to the presence of the triiodobenzene ring. The compound’s stability is a key factor in its reactions, and it is designed to minimize adverse reactions in clinical settings .

Common Reagents and Conditions: The synthesis of this compound involves reagents that facilitate the substitution of the hydrophilic N-hydroxy-ethyl-carbamyl radical. The reaction conditions are carefully controlled to prevent the cleavage of the sugar substituent .

Major Products Formed: The primary product of the synthesis is this compound itself, which is then lyophilized to ensure stability and efficacy in clinical applications .

Scientific Research Applications

Ioglunide has several scientific research applications, particularly in the field of neuroradiology. Its reduced neurotoxicity makes it a preferred contrast medium for myelography and cisternography. The compound has been extensively studied in animal experiments and clinical trials, demonstrating its safety and efficacy in providing clear imaging with minimal side effects .

In addition to its use in medical imaging, this compound’s unique chemical properties make it a subject of interest in various research fields, including chemistry and pharmacology. Its stability and reduced toxicity are key factors in its application in these areas .

Mechanism of Action

Ioglunide exerts its effects by providing contrast in imaging procedures, allowing for clear visualization of perimedullary and pericerebral spaces. The compound’s hydrophilic N-hydroxy-ethyl-carbamyl radical in the triiodobenzene ring reduces its neurotoxicity, making it safer for use in sensitive areas of the body. The molecular targets and pathways involved in its action are primarily related to its ability to enhance imaging without causing significant adverse effects .

Comparison with Similar Compounds

  • Metrizamide
  • Iopamidol
  • Iohexol

Comparison: Ioglunide stands out among similar compounds due to its reduced neurotoxicity and better clinical tolerance. While metrizamide and iopamidol are also used as contrast media, this compound’s unique chemical structure with the hydrophilic N-hydroxy-ethyl-carbamyl radical provides a significant advantage in terms of safety and efficacy .

Properties

IUPAC Name

3-[acetyl(methyl)amino]-N-(2-hydroxyethyl)-2,4,6-triiodo-5-[[(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24I3N3O9/c1-6(27)24(2)13-10(20)8(17(32)22-3-4-25)9(19)12(11(13)21)23-18(33)16(31)15(30)14(29)7(28)5-26/h7,14-16,25-26,28-31H,3-5H2,1-2H3,(H,22,32)(H,23,33)/t7-,14-,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYPLCHSCOJEIZ-GMYJMXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=C(C(=C(C(=C1I)NC(=O)C(C(C(C(CO)O)O)O)O)I)C(=O)NCCO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C)C1=C(C(=C(C(=C1I)NC(=O)[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)I)C(=O)NCCO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24I3N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401024027
Record name 3'-((2-Hydroxyethyl)carbamoyl)-2',4',6'-triiodo-5'-(N-methylacetamido)-D-glucoanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401024027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

807.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56562-79-9
Record name Ioglunide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056562799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-((2-Hydroxyethyl)carbamoyl)-2',4',6'-triiodo-5'-(N-methylacetamido)-D-glucoanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401024027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOGLUNIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4XU46CRKN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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